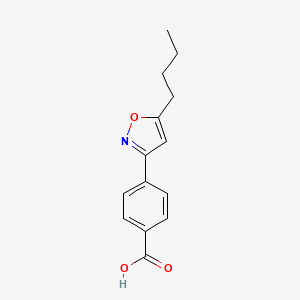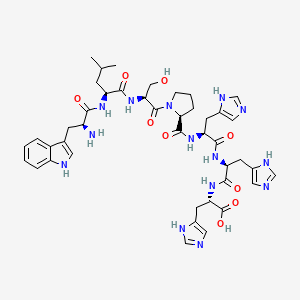![molecular formula C22H16N2O2S2 B14198525 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile CAS No. 918779-67-6](/img/structure/B14198525.png)
3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile: is an organic compound with the molecular formula C22H16N2O2S2 and a molecular weight of 404.505 g/mol . This compound is characterized by the presence of two methoxyphenyl groups attached to a benzene ring through sulfur atoms, and two cyano groups attached to the benzene ring at positions 1 and 2 .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 4-methoxythiophenol with a suitable halogenated benzene derivative under basic conditions to form the intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a suitable catalyst to form the desired product.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atoms, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the cyano groups, converting them to amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Substitution reactions can be carried out using nucleophiles like amines or thiols under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, particularly in transition metal-catalyzed processes.
Material Science: It can be used in the synthesis of advanced materials with specific electronic or optical properties.
Biology and Medicine:
Drug Development:
Biological Probes: It can be used as a probe in biological studies to investigate various biochemical pathways.
Industry:
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments due to its chromophoric properties.
Polymers: It can be incorporated into polymer matrices to enhance their properties.
Mechanism of Action
The mechanism of action of 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The sulfur atoms in the compound can coordinate with metal ions, making it a potential ligand in metal-catalyzed reactions. Additionally, the cyano groups can participate in various nucleophilic and electrophilic reactions, contributing to the compound’s reactivity .
Comparison with Similar Compounds
- 3,6-Bis[(4-methylphenyl)sulfanyl]benzene-1,2-dicarbonitrile
- 5,6-Bis(4-methoxyphenyl)-2,3-diphenylthieno[3,2-b]furan
Comparison:
- Structural Differences: While similar in structure, the presence of different substituents (e.g., methoxy vs. methyl) can significantly alter the compound’s reactivity and applications.
- Reactivity: The methoxy groups in 3,6-Bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile can undergo various substitution reactions, whereas the methyl groups in similar compounds may not be as reactive.
- Applications: The unique combination of functional groups in this compound makes it suitable for specific applications in catalysis, material science, and drug development .
Properties
CAS No. |
918779-67-6 |
|---|---|
Molecular Formula |
C22H16N2O2S2 |
Molecular Weight |
404.5 g/mol |
IUPAC Name |
3,6-bis[(4-methoxyphenyl)sulfanyl]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C22H16N2O2S2/c1-25-15-3-7-17(8-4-15)27-21-11-12-22(20(14-24)19(21)13-23)28-18-9-5-16(26-2)6-10-18/h3-12H,1-2H3 |
InChI Key |
XGOOXOFKCCQWKA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)SC2=C(C(=C(C=C2)SC3=CC=C(C=C3)OC)C#N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Phenyl-1-{[3-(2,4,6-trimethylphenyl)prop-2-yn-1-yl]oxy}but-3-yn-2-one](/img/structure/B14198448.png)
![1-[(2S,3S)-1,3-dinitropentan-2-yl]-4-methoxybenzene](/img/structure/B14198449.png)
![4-Methyl-2-[3-(trifluoromethyl)phenyl]thiophene](/img/structure/B14198451.png)
![Methyl (7-oxabicyclo[4.1.0]hepta-2,4-dien-3-yl)acetate](/img/structure/B14198459.png)

![3-Cyclohexyl-6-(phenanthren-9-YL)-1H,4H-furo[3,4-C]furan-1,4-dione](/img/structure/B14198483.png)
![2-(3-Fluorophenyl)-3-[(3-fluorophenyl)methyl]-1,3-thiazolidin-4-one](/img/structure/B14198492.png)
![2-[(3-Chlorophenyl)methyl]-3-methoxy-3-oxopropanoate](/img/structure/B14198495.png)
![9-Chlorobenzo[h]isoquinoline-6-carbaldehyde](/img/structure/B14198499.png)
![(2R)-2-[4-(Benzyloxy)phenyl]-4-(2-phenylethyl)morpholine](/img/structure/B14198502.png)
![2-{[(1R)-1-Cyclohexylbut-3-en-1-yl]amino}-3-methylphenol](/img/structure/B14198506.png)



